2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
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Overview
Description
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE is a chemical compound with the molecular formula C14H12ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2-chloroanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of o-chlorobenzoyl chloride with p-chloroaniline in the presence of a catalyst. Another method involves the reaction of oxalyl chloride (or phosgene) with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- 2-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
Uniqueness
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-[(2-chlorophenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-6-2-4-8-12(10)18-14(20)17-11-7-3-1-5-9(11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMCEFALAKLDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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